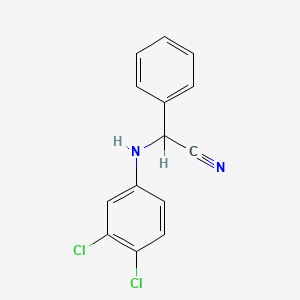
H 74
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H 74 is an organic compound with the molecular formula C14H10Cl2N2. It is characterized by the presence of two chlorine atoms attached to the aniline ring and a phenylacetonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H 74 typically involves the reaction of 3,4-dichloroaniline with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
H 74 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
Aplicaciones Científicas De Investigación
H 74 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of H 74 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the contractility of smooth muscles, likely through nonspecific inhibition mechanisms. This action is comparable to that of other spasmolytic agents like methphenethamine and papaverine .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloranilino)phenylacetonitrile: Similar structure but with only one chlorine atom.
(3,4,5-Trichloranilino)phenylacetonitrile: Contains three chlorine atoms on the aniline ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it more reactive in certain chemical reactions compared to its mono- or tri-chlorinated analogs .
Propiedades
Número CAS |
71144-20-2 |
|---|---|
Fórmula molecular |
C14H10Cl2N2 |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
2-(3,4-dichloroanilino)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-7-6-11(8-13(12)16)18-14(9-17)10-4-2-1-3-5-10/h1-8,14,18H |
Clave InChI |
SCDQQTLWNUACAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |
Sinónimos |
(3,4-dichloroanilino)phenylacetonitrile H 74 H-74 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















